Anhídrido metílico nadíco

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2.1. Epoxy Resin Curing

NMA is predominantly used as a curing agent for epoxy resins in applications requiring high mechanical strength and thermal resistance. Its effectiveness in curing is attributed to:

- Low Volatility : Reduces the risk of air bubbles during curing.

- Long Pot Life : Allows for extended working times before the mixture gels.

- Compatibility : Works well with both solid and liquid epoxy resins.

2.2. Aerospace and Military Applications

In the aerospace sector, NMA-cured epoxies are utilized in:

- Fiber-Reinforced Composites : These materials are crucial for constructing lightweight yet strong components.

- Encapsulation of Electronic Components : The excellent electrical properties of NMA-cured epoxies ensure reliable performance under high-stress conditions.

2.3. Modifying Other Anhydrides

NMA can be blended with other anhydrides to modify their properties, such as lowering freezing points, which enhances their handling characteristics during processing.

Performance Characteristics

The performance of NMA as a curing agent can be evaluated through various mechanical and thermal properties:

| Property | Value (NMA-Cured Epoxy) |

|---|---|

| Heat Distortion Temperature (HDT) | 129 - 144 °C |

| Tensile Strength | 11,000 - 12,100 psi |

| Elongation | 2.7 - 4.5% |

| Flexural Strength | 75 - 81 psi |

These properties indicate that NMA-cured epoxies maintain structural integrity under elevated temperatures and mechanical stress.

4.1. Thermal Degradation Study

A study analyzed the thermal degradation of NMA-cured epoxy novolac at temperatures up to 800°C. The findings indicated that NMA contributes to enhanced thermal stability compared to other curing agents, which is critical for applications exposed to high temperatures .

4.2. Influence of Cure Conditions

Research on the effects of varying cure times (4 to 200 hours at 150°C) demonstrated that extended cure times significantly improve HDT and tensile strength while optimizing chemical resistance . The following table summarizes the results:

| Cure Time (hours) | HDT (°C) | Tensile Strength (psi) |

|---|---|---|

| 4 | 112 | 11,600 |

| 24 | 128 | 10,500 |

| 200 | 144 | 12,100 |

Mecanismo De Acción

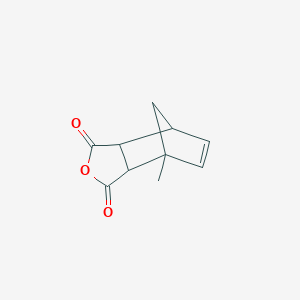

Nadic Methyl Anhydride, also known as 1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione or 5-Norbornene-2,3-dicarboxylic anhydride, methyl-, is an organic compound with a wide range of applications .

Target of Action

Nadic Methyl Anhydride primarily targets the synthesis of heat-resistant resins such as epoxy resins, polyimides, and phenolic resins . These resins are used in various industries including coatings, electronic materials, aerospace, and electronics .

Biochemical Pathways

Nadic Methyl Anhydride is involved in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages . This is due to the reactivity of the norbornene moiety in the thiol-ene reaction .

Pharmacokinetics

It’s important to note that the compound is stable at room temperature but can be decomposed by water and alcohol .

Result of Action

The result of Nadic Methyl Anhydride’s action is the production of heat-resistant resins with excellent heat resistance, insulation, and chemical corrosion resistance . These resins are widely used in various fields such as coatings, electronic materials, aerospace, and electronics .

Action Environment

The action of Nadic Methyl Anhydride is influenced by environmental factors. For instance, the presence of moisture could cause free acid to form in the anhydride . Therefore, it’s recommended to store the compound in a dry place and keep the container tightly closed to prevent absorption of atmospheric moisture or contamination .

Análisis Bioquímico

Biochemical Properties

It is known that it is used as a curing agent in the preparation of epoxy resins This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that facilitates the curing process

Cellular Effects

Given its use in the synthesis of epoxy resins , it may influence cell function by interacting with cellular structures or processes involved in the synthesis of these resins

Molecular Mechanism

It is known to be involved in the synthesis of epoxy resins , suggesting that it may exert its effects at the molecular level through interactions with the molecules involved in this process

Temporal Effects in Laboratory Settings

It is known that it is used as a curing agent in the preparation of epoxy resins , suggesting that its effects may change over time as the curing process progresses

Metabolic Pathways

Given its role in the synthesis of epoxy resins , it may interact with enzymes or cofactors involved in this process

Métodos De Preparación

The synthesis of Nadic methyl anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .

Análisis De Reacciones Químicas

Nadic methyl anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Nadic methyl anhydride can be compared with other similar compounds such as:

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: This compound is structurally similar but differs in the position of the substituents on the norbornene ring.

Maleic anhydride: While structurally simpler, maleic anhydride shares some reactivity characteristics with Nadic methyl anhydride.

The uniqueness of Nadic methyl anhydride lies in its ability to form highly cross-linked polymer networks, making it valuable in advanced material applications .

Actividad Biológica

Nadic methyl anhydride (NMA) is a liquid alicyclic anhydride primarily used as a curing agent for epoxy resins. Its biological activity has garnered attention due to its applications in various fields, including material science and biomedicine. This article explores the biological activity of NMA, highlighting its chemical properties, potential toxicity, and applications in research.

NMA is characterized by its unique structure, which contributes to its reactivity and ability to form cross-linked networks when cured with epoxy resins. Its molecular formula is , and it has a molecular weight of 178.18 g/mol. The compound exhibits a boiling point of approximately 190°C and is soluble in organic solvents but reacts with water to form phthalic acids, which can lead to potential hazards if not handled properly .

Toxicological Profile

NMA poses several health risks upon exposure. It may cause:

- Respiratory Issues : Inhalation can lead to allergy or asthma symptoms.

- Skin Reactions : Contact may result in allergic skin reactions or irritation.

- Eye Damage : NMA is known to cause serious eye damage upon contact .

The acute toxicity of NMA has been assessed in various studies, revealing an LD50 (lethal dose for 50% of the population) of approximately 914 mg/kg in rats when ingested . Chronic exposure may lead to respiratory sensitization, highlighting the importance of using personal protective equipment when handling this compound.

Cellular Impact

Research indicates that NMA can influence cellular processes. For example, it has been utilized in embedding biological tissue sections for microscopy, demonstrating its utility in histological studies . The compound's interaction with cellular components can be leveraged for various applications, including:

- Antibody-drug Conjugates : NMA plays a role in the development of targeted therapies.

- Cytotoxicity Studies : Its effects on cell viability and apoptosis have been investigated, suggesting potential applications in cancer research .

Applications in Material Science

NMA's primary application lies in the curing of epoxy resins, enhancing their mechanical properties and thermal stability. The following table summarizes key findings from studies on NMA-cured epoxy systems:

These results demonstrate that varying the amount of NMA and curing conditions significantly affects the mechanical properties of the resulting materials.

Thermal Degradation Study

A study on the thermal degradation of NMA-cured epoxy novolac highlighted its stability under high temperatures. The analysis showed that these materials maintained structural integrity up to 800°C during pyrolysis, indicating their suitability for high-performance applications .

Curing Agent Efficacy

In another case study involving the use of NMA as a curing agent alongside different catalysts, it was found that the choice of catalyst significantly influenced the mechanical properties of the cured resin. For instance, using benzyldimethylamine (BDMA) as a catalyst improved tensile strength and elongation compared to uncatalyzed systems .

Propiedades

Número CAS |

25134-21-8 |

|---|---|

Fórmula molecular |

C10H10O3 |

Peso molecular |

178.18 g/mol |

Nombre IUPAC |

(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1 |

Clave InChI |

LTVUCOSIZFEASK-MPXCPUAZSA-N |

SMILES |

CC12CC(C=C1)C3C2C(=O)OC3=O |

SMILES isomérico |

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3 |

SMILES canónico |

CC12C3CC(C1C(=O)OC2=O)C=C3 |

Key on ui other cas no. |

25134-21-8 |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Sinónimos |

Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?

A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.

Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?

A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.